An In-depth Technical Guide to N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine
An In-depth Technical Guide to N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine
Abstract
This technical guide provides a comprehensive overview of N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine, a substituted diamine featuring a piperidine scaffold. Due to the limited availability of direct research on this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer a scientifically grounded perspective on its physicochemical properties, potential synthetic routes, and prospective applications in research and drug discovery. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical, detailed protocols for its synthesis and potential biological evaluation.
Introduction and Molecular Overview
N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine is a tertiary amine containing a piperidine ring linked to a substituted ethylenediamine chain. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for interacting with various biological targets.[3] The ethylenediamine component, also a common feature in pharmacologically active molecules, provides two nitrogen atoms that can act as hydrogen bond acceptors or donors (in their protonated form) and can be crucial for binding to receptors or enzymes.
The specific substitution pattern of N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine, with methyl groups on all three available nitrogen atoms of the ethylenediamine and piperidine moieties, suggests a compound with a distinct steric and electronic profile. This guide will explore the implications of this structure on its chemical behavior and potential biological activity.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine is presented in Table 1. These properties are essential for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Source |
| CAS Number | 889940-14-1 | ChemicalBook[4] |
| Molecular Formula | C₁₀H₂₃N₃ | ChemicalBook[4] |
| Molecular Weight | 185.31 g/mol | ChemicalBook[4] |
| Predicted Boiling Point | 246.1 ± 8.0 °C | ChemicalBook[4] |
| Predicted Density | 0.94 ± 0.1 g/cm³ | ChemicalBook[4] |
| Predicted pKa | 10.09 ± 0.10 | ChemicalBook[4] |
| Appearance | Typically available as a trihydrochloride salt, which is a solid.[5] | Multiple Sources |
Proposed Synthetic Methodologies
While specific literature detailing the synthesis of N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine is scarce, a plausible and efficient synthetic route can be designed based on well-established organic chemistry reactions, primarily reductive amination.
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the molecule at the C-N bonds of the ethylenediamine bridge, suggesting commercially available or readily synthesizable precursors.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway: Reductive Amination
A robust method for the synthesis would involve the reductive amination between N-methylpiperidin-4-one and N,N,N'-trimethylethylenediamine. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields and selectivity of reductive amination reactions.
Caption: Proposed synthesis via reductive amination.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine via reductive amination.
Materials:
-
N-methylpiperidin-4-one
-
N,N,N'-trimethylethylenediamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Triethylamine (TEA)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-methylpiperidin-4-one (1.0 eq) and anhydrous DCE (or THF) to make a ~0.2 M solution.
-
Addition of Amine: Add N,N,N'-trimethylethylenediamine (1.1 eq) to the solution, followed by glacial acetic acid (1.2 eq).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH of the aqueous layer is >8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of EtOAc/MeOH with a small percentage of TEA (e.g., 0.5-1%) to prevent streaking of the amine product on the silica gel.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Potential Applications and Biological Rationale
The structural motifs within N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine suggest several potential areas of application in drug discovery and chemical biology. The following sections are based on the known activities of structurally related compounds.
G-Protein Coupled Receptor (GPCR) Ligands
The piperidine scaffold is a common feature in ligands for various GPCRs. For instance, derivatives of piperidine are known to act as antagonists or inverse agonists at histamine H3 receptors, which are implicated in neurological disorders.[6] The 4-amino-piperidine core is also present in potent opioid receptor modulators.[7] The ethylenediamine chain can provide additional interaction points within the receptor binding pocket.
Hypothesized Activity: The tertiary amine nature of the compound and the flexible ethylenediamine linker could allow it to bind to aminergic GPCRs, such as histamine, dopamine, or serotonin receptors.
Enzyme Inhibition
Piperidine diamine derivatives have been investigated as inhibitors of various enzymes. For example, they have shown promise as Factor Xa inhibitors, which are important anticoagulant agents.[5][8] Additionally, the piperidine ring is a core component of acetylcholinesterase (AChE) inhibitors like Donepezil, used in the treatment of Alzheimer's disease.[4]
Hypothesized Activity: The compound could be explored as an inhibitor for proteases, kinases, or other enzymes where a basic nitrogenous scaffold can interact with acidic residues in the active site.
Catalysis
Chiral diamines are widely used as ligands in asymmetric catalysis. While N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine is achiral, its bidentate nature could make it a useful ligand for various metal catalysts in reactions such as cross-coupling or polymerization.
Proposed Biological Evaluation Protocol
To investigate the potential activity of N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine as a GPCR ligand, a radioligand binding assay can be performed.
Objective: To determine the binding affinity of the test compound for a specific GPCR (e.g., Histamine H3 Receptor).
Materials:
-
Cell membranes expressing the target GPCR (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [³H]-Nα-methylhistamine for H3R)
-
Test compound (N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine) dissolved in a suitable solvent (e.g., DMSO)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
96-well filter plates
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Add the cell membranes to initiate the binding reaction. Incubate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the binding by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Allow the filters to dry, then add scintillation cocktail to each well. Quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can then be used to calculate the binding affinity (Ki).
Caption: Workflow for a radioligand binding assay.
Conclusion
N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine represents an interesting chemical entity with potential for further investigation in medicinal chemistry and materials science. While direct studies on this compound are limited, its structural components suggest a range of possible biological activities and applications. This guide provides a foundational understanding of its properties, a plausible synthetic route with a detailed protocol, and a framework for its biological evaluation. It is hoped that this document will serve as a valuable resource for researchers interested in exploring the potential of this and related molecules.
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